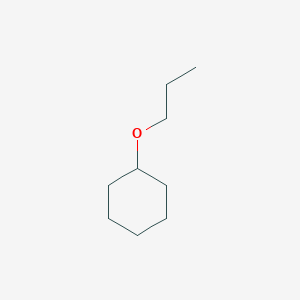
Propoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propoxycyclohexane, also known as propylcyclohexane, is an organic compound with the molecular formula C9H18. It is a cycloalkane with a propyl group attached to a cyclohexane ring. This compound is known for its stability and is used in various industrial applications due to its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propoxycyclohexane can be synthesized through several methods. One common method involves the hydrogenation of propylbenzene. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Another method involves the alkylation of cyclohexane with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction proceeds via a Friedel-Crafts alkylation mechanism .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of propylbenzene. This method is preferred due to its efficiency and the high yield of the desired product. The process involves the use of a hydrogenation reactor where propylbenzene is exposed to hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions
Propoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclohexanone and propanoic acid.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where one or more hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2) with light or a catalyst
Major Products Formed
Oxidation: Cyclohexanone, propanoic acid
Reduction: Cyclohexane, propane
Substitution: Halogenated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Propoxycyclohexane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of propoxycyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in its role as a solvent and in its participation in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simpler cycloalkane without the propyl group.
Methylcyclohexane: A cyclohexane ring with a methyl group attached.
Ethylcyclohexane: A cyclohexane ring with an ethyl group attached.
Uniqueness
Propoxycyclohexane is unique due to the presence of the propyl group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it more suitable for specific industrial applications where a balance of hydrophobicity and stability is required .
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
propoxycyclohexane |
InChI |
InChI=1S/C9H18O/c1-2-8-10-9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
MAHQPELWLUTHNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


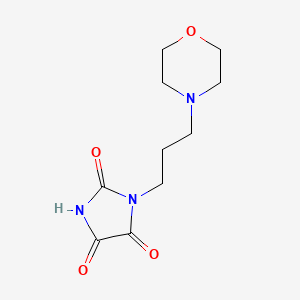
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
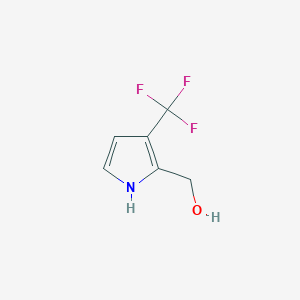
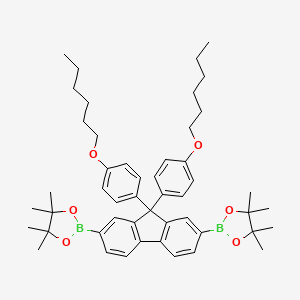
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

![2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12942444.png)
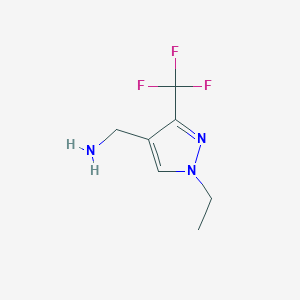
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

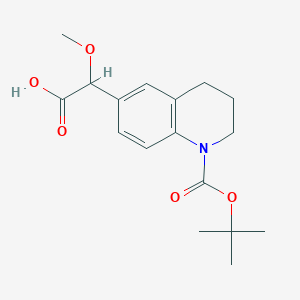
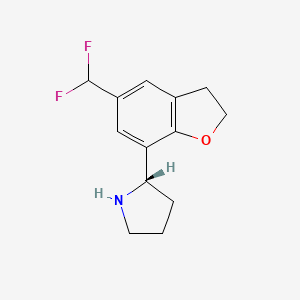
![1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid](/img/structure/B12942473.png)
![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
